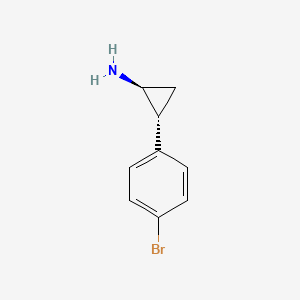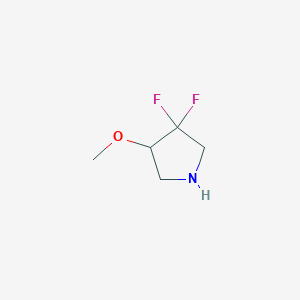
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is a cyclopropane derivative with significant interest in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a versatile building block in organic synthesis and a subject of study for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes, to form the cyclopropane ring .
Another approach involves the intramolecular cyclization of γ-substituted amino acid derivatives. This method can be advantageous due to its ability to introduce the cyclopropane ring in a stereoselective manner .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is used as a chiral building block for the synthesis of complex molecules.
Biology
The compound is studied for its potential biological activity. Cyclopropane derivatives are known to interact with biological systems, and this compound is investigated for its potential as a bioactive molecule .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in industrial applications .
作用機序
The mechanism by which (1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, modulating their activity. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- Dimethyl 1,1-cyclopropanedicarboxylate
Uniqueness
(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups. The (1R,2R) configuration provides distinct stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for stereoselective synthesis and biological studies .
特性
CAS番号 |
88335-97-1 |
|---|---|
分子式 |
C6H7O4- |
分子量 |
143.12 g/mol |
IUPAC名 |
(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/t3-,4-/m1/s1 |
InChIキー |
IRRAJLZEAOBJIV-QWWZWVQMSA-M |
SMILES |
COC(=O)C1CC1C(=O)O |
異性体SMILES |
COC(=O)[C@@H]1C[C@H]1C(=O)[O-] |
正規SMILES |
COC(=O)C1CC1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012465.png)
![tert-Butyl N-[cis-2-cyanocyclopentyl]carbamate](/img/structure/B8012471.png)

![Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012475.png)





